molecular formula C28H25ClN6O4S B11219915 N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Cat. No.: B11219915
M. Wt: 577.1 g/mol
InChI Key: KHCLPDPJBYQQOU-UHFFFAOYSA-N
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Description

N-{[4-(3-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a quinoline moiety, and a nitrobenzamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide group can be attached through a nucleophilic substitution reaction, where the nitro group is introduced via nitration of the benzamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{[4-(3-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(3-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(3-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE
  • **N-{[4-(3-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE

Uniqueness

The uniqueness of N-{[4-(3-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHYL-3-NITROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H25ClN6O4S

Molecular Weight

577.1 g/mol

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C28H25ClN6O4S/c1-18-11-12-20(14-24(18)35(38)39)27(37)30-16-25-31-32-28(34(25)22-9-4-8-21(29)15-22)40-17-26(36)33-13-5-7-19-6-2-3-10-23(19)33/h2-4,6,8-12,14-15H,5,7,13,16-17H2,1H3,(H,30,37)

InChI Key

KHCLPDPJBYQQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

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